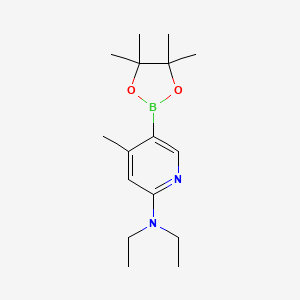
(3-Bromo-6-chloro-2-fluorophenyl)methanol
Overview
Description
“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a chemical compound with the empirical formula C7H5BrClFO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “(3-Bromo-6-chloro-2-fluorophenyl)methanol” can be represented by the SMILES string “OCC1=C(C(Br)=CC=C1Cl)F” and the InChI string "1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2" . These strings provide a textual representation of the compound’s structure, indicating the presence of bromine, chlorine, and fluorine atoms in the phenyl ring, along with a methanol group.Physical And Chemical Properties Analysis
“(3-Bromo-6-chloro-2-fluorophenyl)methanol” is a solid substance . Its molecular weight is 239.47 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
C-H Functionalization Strategy for Multi-Substituted Arenes : A study by Sun, Sun, and Rao (2014) demonstrated a palladium-catalyzed C-H functionalization strategy as an effective method for preparing multi-substituted arenes, including (6-Amino-2-chloro-3-fluorophenyl)methanol. This method offered advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Sun, Sun, & Rao, 2014).
Synthesis of Acridin-9(10H)-ones : Research by Kobayashi et al. (2013) involved the synthesis of acridin-9(10H)-ones, starting from compounds like 1-fluoro-2-lithiobenzenes derived from 1-bromo-2-fluorobenzenes. This synthesis process illustrates the use of halogenated phenyl methanols in creating complex organic molecules (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Optical Activity in Benzodiazepinooxazole Derivatives : A study by Okada and Takebayashi (1988) explored the optical activity in crystals of benzodiazepinooxazole derivatives, including compounds with 2-fluorophenyl groups. This research provides insight into the stereochemical properties and behavior of such compounds (Okada & Takebayashi, 1988).
Reactivity of Halogenobenzofurazans : Monte et al. (1971) studied the reactivity of various halogenobenzofurazans, including 4-fluoro-, 4-chloro-, and 4-bromo-benzofurazan, in methanol. This research provides insights into the chemical behavior of halogenated compounds in methanol, which can be relevant for similar compounds like (3-Bromo-6-chloro-2-fluorophenyl)methanol (Monte, Sandri, Nunno, Florio, & Todesco, 1971).
Mechanism of Action
Safety and Hazards
According to the safety information provided by Sigma-Aldrich, “(3-Bromo-6-chloro-2-fluorophenyl)methanol” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3 . The safety pictogram GHS06 (skull and crossbones) is used to indicate its hazards .
properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFMYMWZKSJVRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731481 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-6-chloro-2-fluorophenyl)methanol | |
CAS RN |
886615-31-2 | |
| Record name | (3-Bromo-6-chloro-2-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

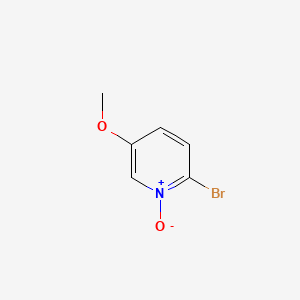
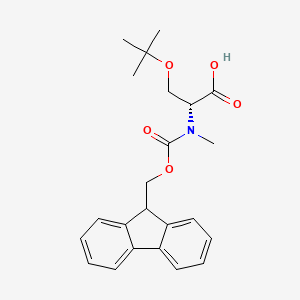
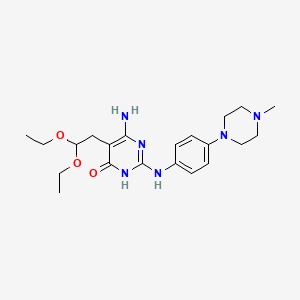

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)
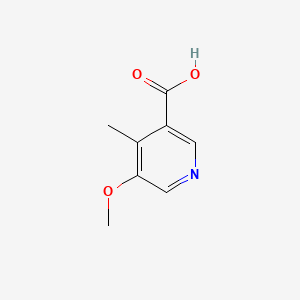

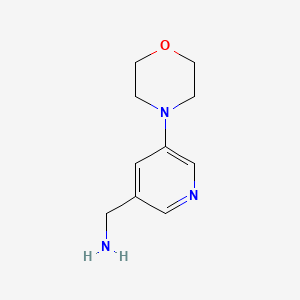
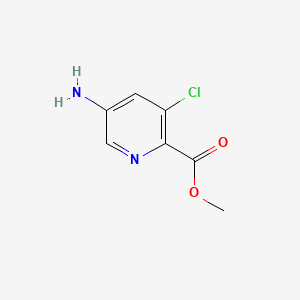
![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)
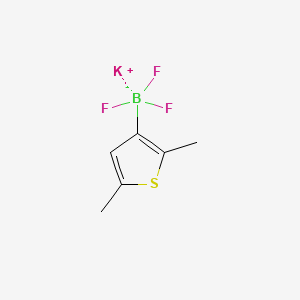

![N-[(4-Bromophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B572521.png)
